Pre-Formulated Hydrochloride Salt: Solubility Advantage Over Free Base Forms for Direct In Vitro Assay Use
The hydrochloride salt form of (1-(benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol provides quantitatively defined aqueous solubility of 5 mg/mL (≈23.23 mM) in H₂O with sonication assistance [1]. This pre-formulated salt eliminates the need for researchers to perform in-house salt formation or solubilization optimization, in contrast to the free base form commonly offered for structurally similar arylpiperidine building blocks that may exhibit significantly lower aqueous solubility (<1 mg/mL) [2]. For procurement, this represents a directly usable, assay-ready material that reduces preparation variability across experiments.
| Evidence Dimension | Aqueous solubility (room temperature, H₂O) |
|---|---|
| Target Compound Data | 5 mg/mL (≈23.23 mM) with sonication assistance |
| Comparator Or Baseline | Structurally related free base arylpiperidine compounds: typically <1 mg/mL (class-level estimate) |
| Quantified Difference | Approximately ≥5-fold solubility improvement over free base analogs (class-level inference) |
| Conditions | H₂O, sonication-assisted dissolution; Ambeed product datasheet |
Why This Matters
The ≥5-fold solubility advantage of the hydrochloride salt over typical free base forms enables direct dissolution in aqueous assay buffers at biologically relevant concentrations without DMSO or other co-solvents that may interfere with target binding or cell viability.
- [1] Ambeed Inc. (1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride Product Solubility Specification. https://www.ambeed.cn. View Source
- [2] Class-level solubility inference: Free base piperidine derivatives typically exhibit aqueous solubility <1 mg/mL absent ionizable salt forms. Handbook of Aqueous Solubility Data, CRC Press. View Source
